Welcome to the BenchChem Online Store!
molecular formula C8H8O4 B118912 Vanillic acid CAS No. 121-34-6

Vanillic acid

Cat. No. B118912
M. Wt: 168.15 g/mol
InChI Key: WKOLLVMJNQIZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07087601B2

Procedure details

4-hydroxy-3-methoxybenzoic acid (25 g, 149 mmol) and 2-amino phenol (16.2 g, 149 mmol) were combined in a round bottom flask. Trimethylsilyl polyphosphate (80 mL) was added neat. The mixture was heated at 180° C. for 30 min. The mixture is poured over ice and allowed to stir overnight. The suspension was filtered to afford 4-(1,3-benzoxazol-2-yl)-2-methoxyphenol as a pale green solid. MS (ESI) 242 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[O:11][CH3:12].[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1O>C[Si](OP(=O)=O)(C)C>[O:8]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[N:13]=[C:6]1[C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[C:3]([O:11][CH3:12])[CH:4]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1)OC
Name
Quantity
16.2 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
C[Si](C)(C)OP(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is poured over ice
FILTRATION
Type
FILTRATION
Details
The suspension was filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)C2=CC(=C(C=C2)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.